N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine
Overview
Description
N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-tyrosine is a compound known for its antioxidant properties. It is a derivative of clovamide and is recognized for its ability to reduce lipid hydroperoxides and chelate metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-tyrosine typically involves the reaction of L-tyrosine with cinnamic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-tyrosine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and metal chelation.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for potential therapeutic applications in neuroprotection and cardiovascular health.
Industry: Utilized in the development of antioxidant formulations for food and cosmetic products
Mechanism of Action
The mechanism by which N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-tyrosine exerts its effects involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also chelates metal ions, reducing their availability to catalyze oxidative reactions .
Comparison with Similar Compounds
Similar Compounds
Clovamide: A parent compound with similar antioxidant properties.
Cinnamic Acid Derivatives: Compounds like ferulic acid and caffeic acid, which also exhibit antioxidant activity.
L-Tyrosine Derivatives: Compounds such as N-acetyl-L-tyrosine, which have different biological activities.
Uniqueness
N-[3’,4’-Dihydroxy-(E)-cinnamoyl]-L-tyrosine is unique due to its dual functionality as both an antioxidant and a metal chelator.
Properties
CAS No. |
124027-56-1 |
---|---|
Molecular Formula |
C18H17NO6 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)9-14(18(24)25)19-17(23)8-4-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+ |
InChI Key |
JRXLVUMFJASLDR-XBXARRHUSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O |
physical_description |
Solid |
solubility |
0.4 mg/mL at 20 °C |
Synonyms |
N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-tyrosine; _x000B_Angola I; Deoxyclovamide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine in coffee beans?
A1: this compound, also known as Angola I or Caffeoyl-N-tyrosine, is a hydroxycinnamoyl amide (HCA) found in certain coffee species. Research has identified it as a potential chemical marker for distinguishing between different coffee varieties. Specifically, it is primarily found in Coffea canephora (Robusta) beans and absent in Coffea arabica beans. [, ] This distinction can be valuable for quality control, authentication, and potential adulteration detection in the coffee industry. []
Q2: How does the geographical origin of the coffee beans influence the presence of Angola I?
A2: Studies show that the concentration of Angola I can vary significantly depending on the geographical origin of the Robusta coffee beans. For instance, Ugandan Robusta green coffee beans showed a distinct presence of this compound. [] This variation could be attributed to differences in environmental factors, cultivation practices, or genetic variations among Robusta cultivars from different regions.
Q3: What analytical methods are employed to identify and quantify Angola I in coffee samples?
A5: Researchers primarily utilize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) techniques for the identification and quantification of Angola I in coffee samples. [, ] These methods offer high sensitivity and selectivity, enabling accurate measurement of the compound even at low concentrations.
Q4: Can you explain the structure of Angola I and its relation to other compounds found in coffee?
A6: Angola I (this compound) is a conjugate of caffeic acid and the amino acid tyrosine, linked by an amide bond. This structure classifies it as a hydroxycinnamoyl amino acid conjugate. It shares structural similarities with other phenolic compounds present in coffee, such as chlorogenic acids (CGAs), which are esters of caffeic acid and quinic acid. These compounds, including Angola I, contribute to the diverse chemical profile of coffee. []
Q5: Are there any known synthetic routes for producing Angola I?
A7: While specific details on the synthesis of Angola I were not found in the provided research papers, similar compounds like N-phenylpropenoyl-L-amino acids have been successfully synthesized. [] It is highly likely that similar synthetic strategies can be employed for producing Angola I, potentially involving coupling reactions between caffeic acid derivatives and tyrosine. These synthetic approaches could be valuable for obtaining reference standards for analytical purposes or for exploring potential applications of Angola I.
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